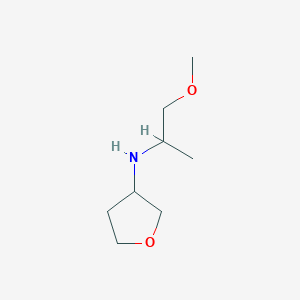

N-(1-methoxypropan-2-yl)oxolan-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-methoxypropan-2-yl)oxolan-3-amine is a useful research compound. Its molecular formula is C8H17NO2 and its molecular weight is 159.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-methoxypropan-2-yl)oxolan-3-amine, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting oxolan-3-amine with 1-methoxypropan-2-yl halides (e.g., chloride or bromide) under inert atmosphere (N₂/Ar) in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C for 12–24 hours. Catalytic bases like K₂CO₃ or Et₃N can enhance yield .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 amine:halide ratio) and temperature to minimize byproducts like N-alkylated impurities.

Q. How can the purity and structural integrity of N-(1-methoxypropan-2-yl)oxolan-3-amine be validated?

- Analytical Workflow :

- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 210–254 nm).

- Structure : Confirm via ¹H/¹³C NMR (key signals: δ ~3.4 ppm for methoxy protons, δ ~3.8–4.2 ppm for oxolane ring protons) and high-resolution mass spectrometry (HRMS) .

- Chirality : Employ chiral HPLC or polarimetry if stereocenters are present (e.g., oxolane ring substituents) .

Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?

- Solubility : Highly soluble in polar solvents (e.g., DMSO, methanol) but limited in hexane. Determine experimentally via saturation shake-flask method .

- Stability : Store at –20°C under inert gas to prevent oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation (e.g., methoxy group hydrolysis) .

Advanced Research Questions

Q. How does N-(1-methoxypropan-2-yl)oxolan-3-amine interact with biological targets, and what assays are suitable for mechanistic studies?

- Target Identification : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to receptors/enzymes (e.g., GPCRs or kinases). Pair with molecular docking (e.g., AutoDock Vina) to predict binding modes .

- Functional Assays : For CNS targets, employ calcium flux assays (FLIPR) or electrophysiology (patch-clamp) to assess activity modulation. Validate with knockout cell lines or competitive antagonists .

Q. What environmental degradation pathways are relevant for this compound, and how can its ecotoxicity be assessed?

- Degradation : Study hydrolysis (pH 5–9 buffers, 25–50°C) and photolysis (UV-Vis irradiation). Use LC-MS/MS to identify metabolites (e.g., oxolan-3-amine or methoxypropanol derivatives) .

- Ecotoxicity : Perform Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201) tests. Compare with structurally related herbicides (e.g., metolachlor) known for groundwater contamination .

Q. How can stereochemical variations in the oxolane or methoxypropan-2-yl groups influence pharmacological activity?

- Stereoisomer Synthesis : Use chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen epoxidation) to isolate enantiomers. Characterize via X-ray crystallography (SHELX software for structure refinement) .

- Bioactivity Comparison : Test enantiomers in parallel in vitro assays (e.g., IC₅₀ in enzyme inhibition). Significant differences (>10-fold) suggest chirality-driven target specificity .

Q. What computational strategies are effective for modeling the compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) properties?

- In Silico Tools :

- ADMET Prediction : SwissADME or ADMETLab 2.0 for logP, BBB permeability, and CYP450 metabolism.

- Toxicity : ProTox-II for hepatotoxicity alerts. Validate with hepatic microsome stability assays (e.g., human liver microsomes + NADPH) .

Q. How can researchers resolve conflicting data in biological activity studies (e.g., inconsistent IC₅₀ values across labs)?

- Troubleshooting Framework :

Assay Standardization : Use reference compounds (e.g., positive controls) to calibrate plate readers or electrophysiology setups.

Batch Variability : Compare multiple synthetic batches via NMR/HPLC to rule out impurity-driven artifacts.

Orthogonal Assays : Confirm activity in cell-based (e.g., luciferase reporter) and biochemical (e.g., FP-based binding) assays .

Q. Methodological Notes

- X-Ray Crystallography : For unambiguous structural confirmation, grow single crystals via vapor diffusion (e.g., hexane/ethyl acetate). Refine using SHELXL (charge-flipping algorithms for heavy-atom solutions) .

- Data Reproducibility : Archive raw spectra/chromatograms in FAIR-compliant repositories (e.g., Zenodo) with metadata on instrument parameters and software versions .

特性

CAS番号 |

1340456-03-2 |

|---|---|

分子式 |

C8H17NO2 |

分子量 |

159.23 g/mol |

IUPAC名 |

N-(1-methoxypropan-2-yl)oxolan-3-amine |

InChI |

InChI=1S/C8H17NO2/c1-7(5-10-2)9-8-3-4-11-6-8/h7-9H,3-6H2,1-2H3 |

InChIキー |

GISHDFKXKBKFJE-UHFFFAOYSA-N |

SMILES |

CC(COC)NC1CCOC1 |

正規SMILES |

CC(COC)NC1CCOC1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。